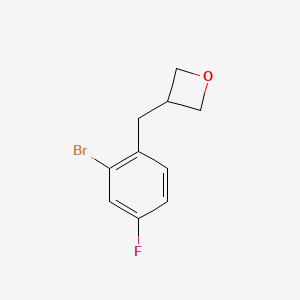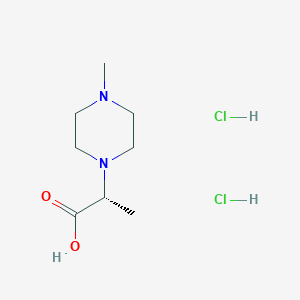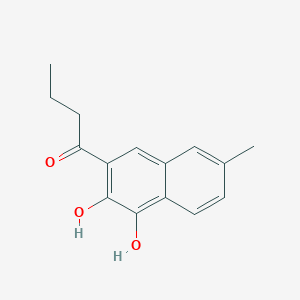
1-Butanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)butan-1-one is an organic compound with the molecular formula C15H16O3 This compound is characterized by the presence of a naphthalene ring substituted with hydroxyl and methyl groups, and a butanone side chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxy-7-methylnaphthalene and butanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts such as acids or bases may be used to promote the reaction.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of 1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)butan-1-one may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the butanone side chain can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Ethers or esters.
科学的研究の応用
1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)butan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes.
類似化合物との比較
1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)propan-1-one: Similar structure but with a propanone side chain instead of butanone.
1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)ethan-1-one: Similar structure but with an ethanone side chain.
Uniqueness: 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)butan-1-one is unique due to its specific combination of functional groups and side chain length, which confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
52749-68-5 |
|---|---|
分子式 |
C15H16O3 |
分子量 |
244.28 g/mol |
IUPAC名 |
1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)butan-1-one |
InChI |
InChI=1S/C15H16O3/c1-3-4-13(16)12-8-10-7-9(2)5-6-11(10)14(17)15(12)18/h5-8,17-18H,3-4H2,1-2H3 |
InChIキー |
AEOZCABTWBDGDB-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C1=C(C(=C2C=CC(=CC2=C1)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,4'-Bipyridine]-3',5-dicarboxylic acid](/img/structure/B11867734.png)
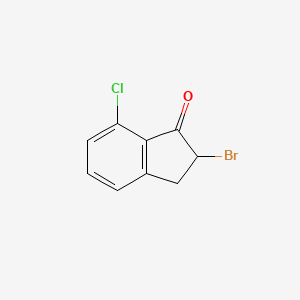
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11867749.png)
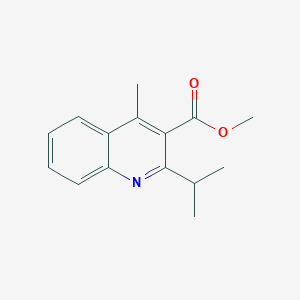
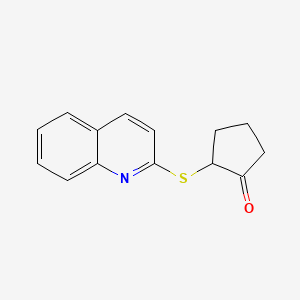
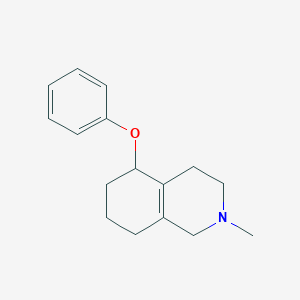
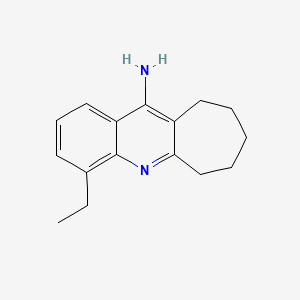


![1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11867785.png)
